![molecular formula C7H4Br2N2 B1326464 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 871819-35-1](/img/structure/B1326464.png)
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has a molecular weight of 275.93 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, has been achieved through various methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound includes two bromine atoms, two nitrogen atoms, and seven carbon atoms . The InChI code is InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H .Chemical Reactions Analysis
This compound has shown versatility and selectivity towards aromatic nucleophilic substitution . New compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.93 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 153 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives, structurally similar to 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, demonstrate a broad spectrum of pharmacological properties. These derivatives have been studied primarily as analgesic and sedative agents. They show potential in treating diseases of the nervous and immune systems and have demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Bromination and NMR Spectra
Bromination of pyrrolopyridine derivatives, closely related to this compound, produces specific bromo derivatives. These results align with frontier-electron density calculations. The nuclear magnetic resonance (NMR) spectra of these compounds provide detailed analytical insights (Paudler & Dunham, 1965).
Synthesis of 7-Azaindoles
This compound derivatives have been used as building blocks for synthesizing 7-azaindole derivatives. This synthesis involves nucleophilic displacement, suggesting versatility in chemical reactions and applications (Figueroa‐Pérez et al., 2006).
Isosteric Heterotricyclic Derivatives
The synthesis of new isosteric heterotricyclic derivatives, including those similar to this compound, has been reported. These compounds are key in developing new bioactive compounds and have applications in synthesizing antithrombotic PAF antagonists (Câmara et al., 1999).
Cyclopenta[c]pyridine Derivatives
Reactions between 1,4-dibromo-1,3-butadienes and 2,5-disubstituted pyrroles, related to this compound, yield cyclopenta[c]pyridine derivatives. These reactions involve ring expansion and alkyl or aryl substituent shifts, indicative of complex chemical behavior and potential in synthesis (Yin et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could delve into the scarcely explored versatility and selectivity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine towards aromatic nucleophilic substitution . The development of new compounds using different nucleophiles could lead to biologically interesting species and building blocks for organic materials .
Eigenschaften
IUPAC Name |
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGGUSSDILPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646784 | |
| Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871819-35-1 | |
| Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


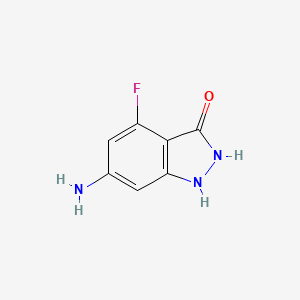
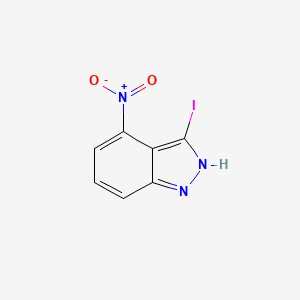
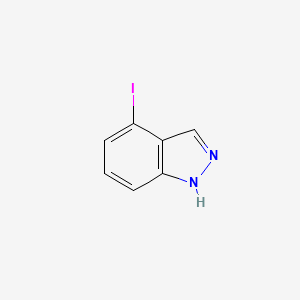
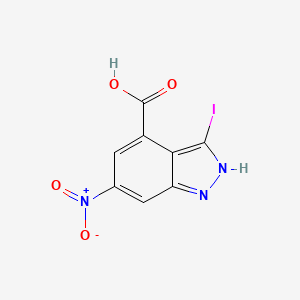



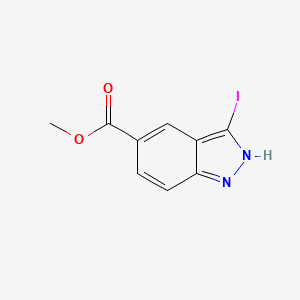
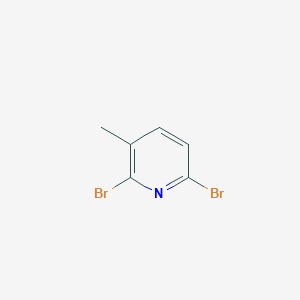
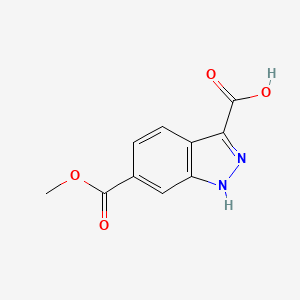
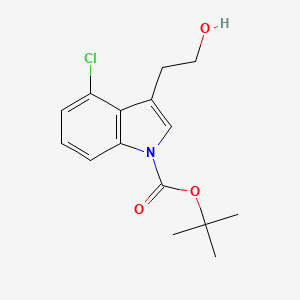
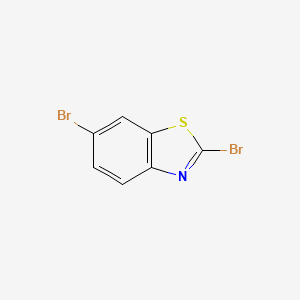
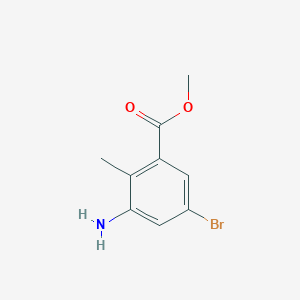
![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)